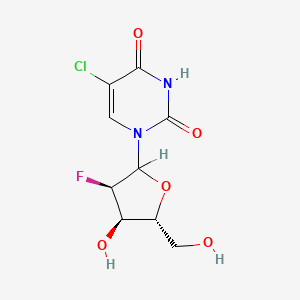
5-Cfdru
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxyfluorescein diacetate, acetoxymethyl ester (5-Cfdru) is a non-fluorescent, cell-permeable dye that is widely used in various biological and chemical research applications. Once inside the cell, cellular esterases cleave the acetoxymethyl ester groups, resulting in the formation of 5-carboxyfluorescein, a highly fluorescent compound that remains trapped within the cells, indicating their viability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyfluorescein diacetate, acetoxymethyl ester involves the reaction of 5-carboxyfluorescein with acetoxymethyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of 5-Carboxyfluorescein diacetate, acetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated systems for the addition of reagents and solvents, as well as for the purification steps. This ensures consistency in the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
5-Carboxyfluorescein diacetate, acetoxymethyl ester undergoes hydrolysis reactions catalyzed by cellular esterases. This hydrolysis results in the removal of the acetoxymethyl ester groups, converting the compound into 5-carboxyfluorescein .
Common Reagents and Conditions
Reagents: Acetoxymethyl bromide, triethylamine, dichloromethane.
Conditions: Room temperature, organic solvent medium.
Major Products
The major product formed from the hydrolysis of 5-Carboxyfluorescein diacetate, acetoxymethyl ester is 5-carboxyfluorescein, which is highly fluorescent and remains trapped within the cells .
Scientific Research Applications
5-Carboxyfluorescein diacetate, acetoxymethyl ester is extensively used in various scientific research applications, including:
Cell Viability Assays: It is used to measure cellular esterase activity, which is an indicator of cell viability.
Flow Cytometry: The fluorescence emitted by 5-carboxyfluorescein can be quantified using flow cytometry to analyze live cell populations.
Fluorescence Microscopy: It is used in fluorescence microscopy to visualize and quantify live cells.
Drug Screening: The compound is used in drug screening assays to evaluate the cytotoxic effects of various compounds on live cells.
Mechanism of Action
The mechanism of action of 5-Carboxyfluorescein diacetate, acetoxymethyl ester involves its uptake by live cells, where cellular esterases cleave the acetoxymethyl ester groups. This results in the formation of 5-carboxyfluorescein, which is highly fluorescent and remains trapped within the cells. The fluorescence intensity is directly proportional to the number of viable cells, making it a reliable indicator of cell viability .
Comparison with Similar Compounds
Similar Compounds
5-Carboxyfluorescein diacetate (5-CFDA): Similar to 5-Carboxyfluorescein diacetate, acetoxymethyl ester, but without the acetoxymethyl ester groups.
Fluorescein diacetate (FDA): A non-fluorescent compound that is hydrolyzed by cellular esterases to produce fluorescein, a fluorescent compound.
Calcein-AM: Another cell-permeable dye that is hydrolyzed by cellular esterases to produce calcein, a fluorescent compound.
Uniqueness
5-Carboxyfluorescein diacetate, acetoxymethyl ester is unique in its ability to provide a highly fluorescent signal upon hydrolysis by cellular esterases, making it an excellent indicator of cell viability. Its acetoxymethyl ester groups enhance its cell permeability compared to other similar compounds .
Properties
CAS No. |
55612-15-2 |
|---|---|
Molecular Formula |
C9H10ClFN2O5 |
Molecular Weight |
280.64 g/mol |
IUPAC Name |
5-chloro-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 |
InChI Key |
NEJVFDJYSZDPCD-CDRSNLLMSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)Cl |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


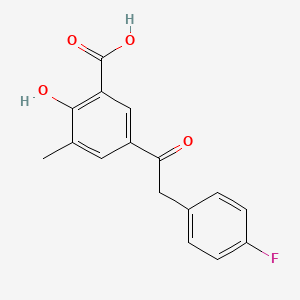
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
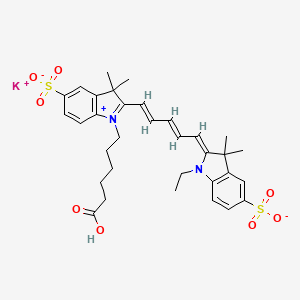
![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
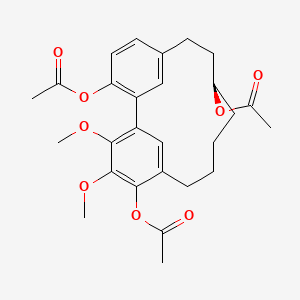
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
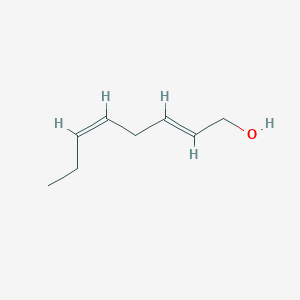
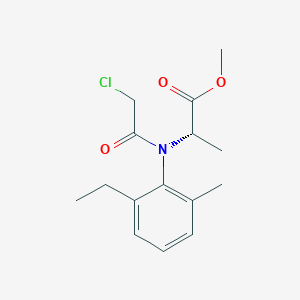
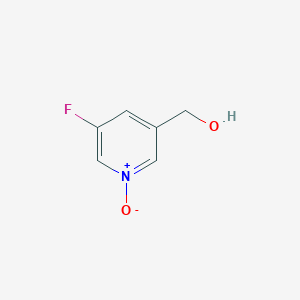
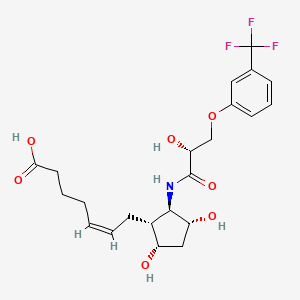
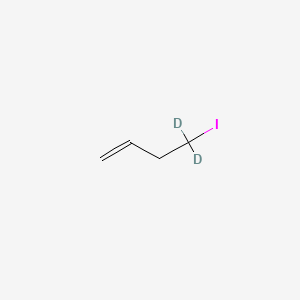
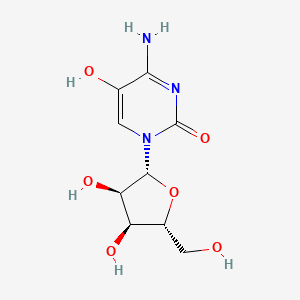

![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
